Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Synthetic Chemistry Medicinal Chemistry Salt Form Selection

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1253792-57-2) is a heterocyclic building block featuring a partially saturated 1,7-naphthyridine core, a methyl ester at the 3-position, and a monohydrochloride salt form. With a molecular formula of C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol, this compound belongs to the tetrahydro-1,7-naphthyridine class—a scaffold recognized as a conformationally restricted analog of 2-(3-pyridyl)ethylamine, a pharmacologically active core structure.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.676
CAS No. 1253792-57-2
Cat. No. B578817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride
CAS1253792-57-2
Molecular FormulaC10H13ClN2O2
Molecular Weight228.676
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CNCC2)N=C1.Cl
InChIInChI=1S/C10H12N2O2.ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;/h4-5,11H,2-3,6H2,1H3;1H
InChIKeyPUXNZPFRFJIUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1253792-57-2) Matters for Procurement


Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1253792-57-2) is a heterocyclic building block featuring a partially saturated 1,7-naphthyridine core, a methyl ester at the 3-position, and a monohydrochloride salt form. With a molecular formula of C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol, this compound belongs to the tetrahydro-1,7-naphthyridine class—a scaffold recognized as a conformationally restricted analog of 2-(3-pyridyl)ethylamine, a pharmacologically active core structure [1]. The hydrochloride salt enhances aqueous solubility and crystallinity relative to the free base (CAS 1253888-80-0), making it a preferred intermediate for medicinal chemistry programs targeting kinase inhibition, integrase antagonism, and neurological pathways .

Why Generic Substitution Fails for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride


Substituting Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride with a close analog—such as the free base (CAS 1253888-80-0), the dihydrochloride salt (CAS 2551116-71-1), the ethyl ester hydrochloride (CAS 1207175-08-3), or the unsubstituted parent scaffold—introduces quantifiable differences that directly impact synthetic reproducibility, solubility, and downstream biological assay consistency. The monohydrochloride salt maintains a precise stoichiometric ratio (1:1) that provides defined counterion content, unlike the variable hygroscopicity of the free base . Switching to the dihydrochloride alters the molecular weight from 228.68 to 265.13 g/mol, changing molar equivalents and potentially disrupting stoichiometric calculations in multi-step syntheses [1]. The methyl ester versus ethyl ester distinction modifies both steric bulk and lipophilicity, which can shift biological activity profiles in structure-activity relationship (SAR) programs. These differences are not interchangeable without experimental re-validation, making exact CAS-matched procurement essential for reproducible research outcomes.

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride: Head-to-Head Comparator Evidence for Selection


Monohydrochloride Salt Stoichiometry Ensures Defined Counterion Content vs. Free Base and Dihydrochloride

The monohydrochloride salt of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1253792-57-2) provides a precisely defined 1:1 stoichiometric ratio of free base to HCl . In contrast, the free base (CAS 1253888-80-0) lacks a counterion, resulting in a lower molecular weight of 192.21 g/mol and potentially different solubility and stability profiles . The dihydrochloride salt (CAS 2551116-71-1) contains a 1:2 stoichiometry, yielding a molecular weight of 265.13 g/mol [1]. This 36.45 g/mol difference relative to the monohydrochloride directly alters molar calculations when formulating stock solutions or conducting stoichiometric reactions.

Synthetic Chemistry Medicinal Chemistry Salt Form Selection

Purity Specification of 97% Enables Direct Use in Structure-Activity Studies Without Additional Purification

The monohydrochloride product is commercially available at 97% purity from Fluorochem (Product F092895) and at 95% minimum purity from other suppliers such as AKSci and CymitQuimica . By contrast, the ethyl ester analog (Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride, CAS 1207175-08-3) is typically offered at 98% purity but differs fundamentally in the ester substituent, altering lipophilicity and hydrogen-bonding capacity . Selection of the 97% purity lot ensures adequate purity for direct use in parallel medicinal chemistry synthesis and initial biological screening without the need for additional preparative chromatography.

Medicinal Chemistry Quality Control SAR Studies

Methyl Ester Hydrochloride Confers Favorable Solubility Profile for Aqueous Biological Assay Conditions Relative to Free Base

The hydrochloride salt form of the methyl ester significantly enhances aqueous solubility compared to the free base. The monohydrochloride salt (CAS 1253792-57-2) is amenable to stock solution preparation in DMSO and aqueous buffers, whereas the free base (CAS 1253888-80-0) requires additional solubilization strategies due to its neutral character and calculated higher logP [1]. The tetrahydro-1,7-naphthyridine scaffold serves as a conformationally restricted analog of 2-(3-pyridyl)ethylamine, a fact that underpins its utility in generating rigid analogs with predictable binding geometries—a property retained across salt forms but most practically deployed using the soluble hydrochloride [2].

Biophysical Assays Solubility Drug Discovery

Regiochemistry at the 1,7-Position Enables Distinct Kinase Selectivity Profiles Relative to 1,5- and 1,8-Naphthyridine Isomers

The 1,7-naphthyridine regioisomer displays a fundamentally different nitrogen atom arrangement compared to 1,5-, 1,6-, and 1,8-naphthyridine scaffolds. This positional difference alters hydrogen-bonding vectors and metal-chelation geometry at kinase ATP-binding sites. Specifically, 1,7-naphthyridine-based inhibitors such as BAY-091 and BAY-297 achieve single-digit nanomolar IC₅₀ values (5.5–14 nM) against PIP4K2A with excellent kinome selectivity profiles [1]. The 1,8-naphthyridine scaffold, by contrast, has been more commonly exploited for integrin αvβ3 antagonism and antibacterial applications [2], while 1,5-naphthyridines have been explored as ACAT inhibitors [3]. The 3-carboxylate methyl ester substitution on the 1,7-scaffold provides a synthetic handle for further derivatization that is not equivalently accessible on other regioisomers without altering the core pharmacophore geometry.

Kinase Selectivity Medicinal Chemistry Scaffold Comparison

The Tetrahydro-1,7-naphthyridine Scaffold Acts as a Conformationally Restricted Bioisostere of 2-(3-Pyridyl)ethylamine, Providing an Entropic Advantage in Target Binding

The 5,6,7,8-tetrahydro-1,7-naphthyridine pharmacophore (7) has been experimentally validated as a conformationally locked analog of 2-(3-pyridyl)ethylamine (1), a core structure present in numerous bioactive compounds [1]. Conformational restriction reduces the entropic penalty upon target binding, potentially enhancing binding affinity compared to flexible acyclic analogs. The methyl ester at the 3-position provides an additional vector for derivatization that is absent in the unsubstituted parent scaffold (CAS 13623-85-3, 5,6,7,8-Tetrahydro-1,7-naphthyridine) . This combination of conformational restriction and a synthetic handle makes the 3-carboxylate methyl ester hydrochloride a privileged intermediate for generating focused compound libraries with pre-organized binding conformations.

Conformational Restriction Bioisosterism Ligand Design

Specific Hazard Classification (GHS07) and Handling Precautions Enable Safe Procurement and Laboratory Deployment

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride carries a GHS07 classification (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is in contrast to the dihydrochloride salt (CAS 2551116-71-1), which possesses a different molecular formula (C₁₀H₁₄Cl₂N₂O₂) and may exhibit different hazard properties due to the additional HCl equivalent [1]. The explicit GHS labeling and availability of Safety Data Sheets (SDS) from reputable suppliers such as Fluorochem and AKSci ensure that institutional safety review committees can approve procurement without ambiguity, a practical advantage over less well-characterized analogs.

Laboratory Safety GHS Classification Procurement Compliance

Optimal Application Scenarios for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride


Focused Kinase Inhibitor Library Synthesis Using the 1,7-Naphthyridine Scaffold

Medicinal chemistry teams targeting PIP4K2A, CK2, or p38 MAP kinases can directly employ Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride as a core intermediate for parallel library synthesis. The methyl ester serves as a versatile handle for amide bond formation, ester hydrolysis to the carboxylic acid, or reduction to the alcohol, enabling rapid exploration of structure-activity relationships around the 3-position. The 1,7-naphthyridine scaffold has been validated in the discovery of BAY-091 and BAY-297, which achieve IC₅₀ values of 5.5–14 nM against PIP4K2A [1]. The conformational restriction inherent to the tetrahydro-1,7-naphthyridine core provides entropic advantages relative to flexible acyclic analogs, a design principle established by Dow and Schneider (2001) [2].

Conformationally Restricted Analog Synthesis for Neurological Target Programs

Research groups investigating nicotinic acetylcholine receptors, dopaminergic pathways, or other neurological targets can leverage the tetrahydro-1,7-naphthyridine scaffold as a conformationally locked bioisostere of 2-(3-pyridyl)ethylamine [1]. The methyl ester hydrochloride offers superior aqueous solubility for in vitro pharmacological assays compared to the free base, with stock solution preparation achievable at concentrations up to 10 mM using DMSO as the initial solvent [2]. This enables direct use in radioligand binding displacement assays or functional cellular assays without solubility-driven data artifacts.

Antiviral Integrase Inhibitor Lead Optimization

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold has demonstrated utility in HIV-1 integrase inhibitor design, with derivatives targeting the LEDGF/p75-binding site showing activity against HIV-1 infection in cell culture [1]. The methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride provides a pre-functionalized entry point for generating analogs that explore the SAR around the 3-carboxylate position, which can modulate both potency and physicochemical properties. The monohydrochloride salt form ensures consistent counterion content across batches, eliminating a variable that could confound antiviral activity measurements.

Chemical Biology Probe Development Requiring Defined Salt Stoichiometry

For chemical biology applications where precise intracellular concentrations must be calculated—such as cellular thermal shift assays (CETSA) or target engagement studies—the defined 1:1 stoichiometry of the monohydrochloride salt (MW 228.68 g/mol) provides unambiguous molar calculations [1]. This contrasts with the free base (MW 192.21 g/mol) which may exhibit variable protonation states depending on buffer pH, introducing uncertainty in the effective concentration of the active species [2]. The documented GHS07 hazard classification and availability of comprehensive SDS documentation further streamline institutional safety approval for chemical biology probe use.

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.